molecular formula C2H6O3P+ B095085 Fosetyl CAS No. 15845-66-6

Fosetyl

Cat. No.: B095085
CAS No.: 15845-66-6
M. Wt: 109.04 g/mol
InChI Key: ZUNGGJHBMLMRFJ-UHFFFAOYSA-O
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Description

Fosetyl is a systemic fungicide widely used in agriculture to control a variety of plant pathogens. It is particularly effective against oomycete fungi, such as those causing root and crown rots. This compound is known for its ability to be absorbed by plants and translocated to various parts, providing protection against fungal infections.

Scientific Research Applications

Fosetyl has a wide range of applications in scientific research, including:

    Agriculture: Used as a fungicide to protect crops from fungal infections.

    Biology: Studied for its effects on plant physiology and defense mechanisms.

    Medicine: Investigated for its potential use in treating fungal infections in humans.

    Industry: Used in the formulation of various agricultural products and as a precursor for other chemical compounds.

Mechanism of Action

Fosetyl-Aluminium is a systemic fungicide that prevents the spore germination and penetration of the pathogen into the plant through blocking its mycelial growth and spore production . It also improves the natural defense mechanism of the plant to fight diseases .

Safety and Hazards

The WHO classification of Fosetyl is class U, unlikely to present an acute hazard in normal use . The EU hazard classification for labelling of technical active according to regulation EC/790/2009 is Xi (irritant) and R41 (risk of severe eye irritation) and “serious eye damage”, Category 1 (H 318) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosetyl can be synthesized through the reaction of diethyl phosphite with ethylene oxide, followed by hydrolysis. The reaction conditions typically involve:

    Diethyl phosphite: and are reacted in the presence of a base, such as sodium hydroxide, to form diethyl 2-hydroxyethylphosphonate.

  • The intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Fosetyl undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to phosphonic acid and ethanol.

    Oxidation: Under oxidative conditions, this compound can be converted to phosphonic acid.

    Substitution: this compound can participate in substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

    Phosphonic acid: A common product formed from the hydrolysis and oxidation of this compound.

    Ethanol: Produced during the hydrolysis of this compound.

Comparison with Similar Compounds

Fosetyl is often compared with other systemic fungicides such as:

    Phosphonic acid: A breakdown product of this compound with similar fungicidal properties.

    Glyphosate: Another organophosphorus compound used as a herbicide.

    Glufosinate: A broad-spectrum herbicide with different modes of action.

Uniqueness

This compound is unique in its dual mode of action, providing both direct fungicidal activity and enhancing the plant’s natural defenses. This makes it particularly effective in controlling a wide range of fungal pathogens.

Properties

IUPAC Name

ethoxy-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGGJHBMLMRFJ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057990
Record name Fosetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15845-66-6
Record name Fosetyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosetyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUL337Z2KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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